molecular formula C7H6BrClS B13798668 p-Bromophenyl chloromethyl sulfide CAS No. 27691-35-6

p-Bromophenyl chloromethyl sulfide

Cat. No.: B13798668
CAS No.: 27691-35-6
M. Wt: 237.55 g/mol
InChI Key: BKWAYMAOVGORCE-UHFFFAOYSA-N
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Description

p-Bromophenyl chloromethyl sulfide: is an organic compound with the molecular formula C7H6BrClS It is characterized by the presence of a bromine atom attached to a phenyl ring, a chloromethyl group, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromophenyl chloromethyl sulfide typically involves the reaction of p-bromothiophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of p-bromothiophenol attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Bromophenyl chloromethyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield the corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The chloromethyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and catalytic systems.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: p-Bromophenyl chloromethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfide-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of p-Bromophenyl chloromethyl sulfide involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution, while the sulfide linkage can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the bromophenyl ring, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

    p-Chlorophenyl chloromethyl sulfide: Similar structure but with a chlorine atom instead of bromine.

    p-Methylphenyl chloromethyl sulfide: Contains a methyl group instead of bromine.

    p-Nitrophenyl chloromethyl sulfide: Contains a nitro group instead of bromine.

Uniqueness: p-Bromophenyl chloromethyl sulfide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical applications.

Properties

CAS No.

27691-35-6

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

1-bromo-4-(chloromethylsulfanyl)benzene

InChI

InChI=1S/C7H6BrClS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2

InChI Key

BKWAYMAOVGORCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCl)Br

Origin of Product

United States

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